(1,3-Dichloropropyl)benzene

Vue d'ensemble

Description

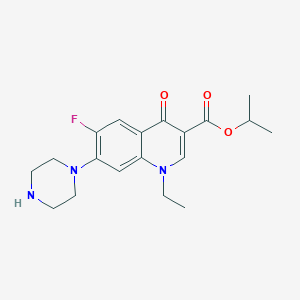

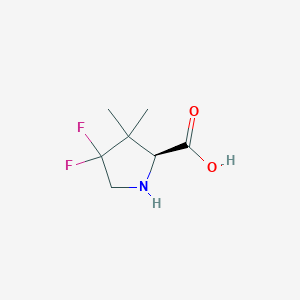

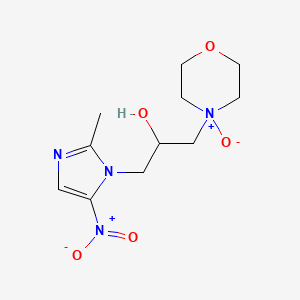

“(1,3-Dichloropropyl)benzene” is a chemical compound with the molecular formula C9H10Cl2 . It has an average mass of 189.082 Da and a monoisotopic mass of 188.015961 Da . It is used as a reagent in the synthesis of tetrahydrofuran derivatives and other related compounds .

Molecular Structure Analysis

The molecular structure of “(1,3-Dichloropropyl)benzene” is characterized by its formula C9H10Cl2 . The InChI representation of its structure isInChI=1S/C9H10Cl2/c10-7-6-9 (11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 . Physical And Chemical Properties Analysis

“(1,3-Dichloropropyl)benzene” has a density of 1.2±0.1 g/cm³ and a boiling point of 259.4±20.0 °C at 760 mmHg . Its vapour pressure is 0.0±0.5 mmHg at 25°C, and it has an enthalpy of vaporization of 47.7±3.0 kJ/mol . The flash point is 121.6±15.1 °C .Applications De Recherche Scientifique

Synthesis Optimization and Industrial Applications

1,3-Bis(isocyanatomethyl)benzene, a derivative of 1,3-Dichloropropyl)benzene, shows promising industrial applications. A study by Dong Jianxun et al. (2018) highlights its use in optical polymer composite materials, construction, and automotive industries. The research focuses on optimizing its synthesis for better accessibility and economic viability.

Catalysis and Chemical Reactions

1,3-Di(2-pyridyl)benzene, another derivative, exhibits unique behavior in reactions with palladium(II) and platinum(II), as detailed by Diego J. Cárdenas and colleagues (1999). This compound's ability to form complexes with these metals has implications for catalysis and other chemical processes.

Analytical Chemistry

In analytical chemistry, methods for detecting nitropyrenes in particulates involve using benzene derivatives similar to 1,3-Dichloropropyl)benzene. A method developed by K. Hayakawa et al. (1992) showcases the significance of such compounds in environmental monitoring.

Environmental Monitoring

A study on the environmental impact of 1,3-Dichloropropene, a compound related to 1,3-Dichloropropyl)benzene, was conducted by A. Terry et al. (2008). This research highlights the importance of monitoring groundwater for agricultural chemicals, indicating the broader environmental relevance of such compounds.

Organic Synthesis

In the realm of organic synthesis, derivatives of 1,3-Dichloropropyl)benzene are used in the formation of various organic compounds. For instance, 1,3-bis[3-(2-thiophenyl)-3-oxopropan-oyl]benzene, synthesized by Liu Wan-yuna (2010), is an example of the diverse synthetic applications of these derivatives.

Safety and Hazards

When handling “(1,3-Dichloropropyl)benzene”, it is recommended to wear protective gloves, clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area . Avoid breathing its dust, fume, gas, mist, vapors, or spray . Keep it away from heat, sparks, open flames, and hot surfaces .

Propriétés

IUPAC Name |

1,3-dichloropropylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGFEXFACFLDGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,3-Dichloropropyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[(3,5-dichlorophenyl)methyl]ethanamine](/img/structure/B3321974.png)

![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide](/img/structure/B3322045.png)

![2-(5-(4-benzylpiperazin-1-yl)pyridin-2-ylamino)-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3322081.png)